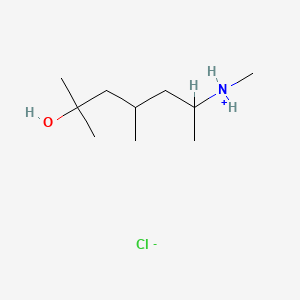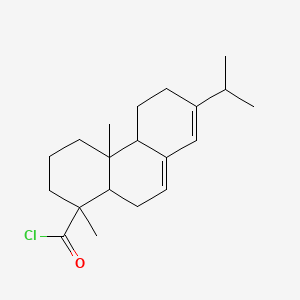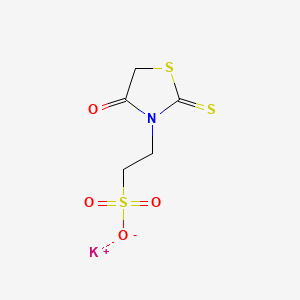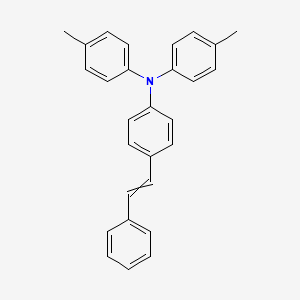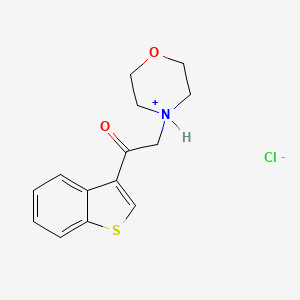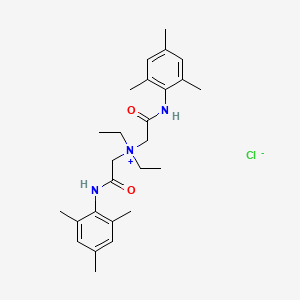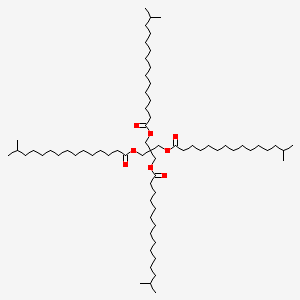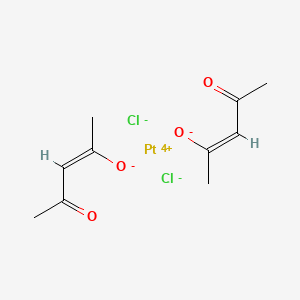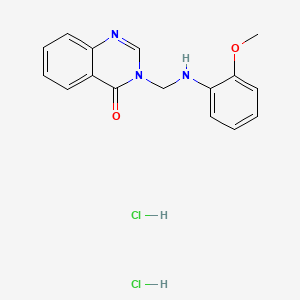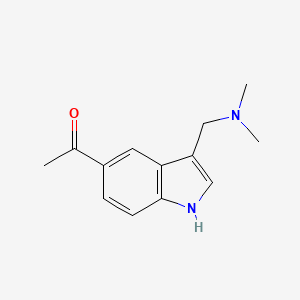
2-Bromo-N-methyl-1-adamantanemethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-methyl-1-adamantanemethanamine hydrochloride is a chemical compound with the molecular formula C11H18BrClN. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-methyl-1-adamantanemethanamine hydrochloride typically involves the bromination of N-methyl-1-adamantanemethanamine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-methyl-1-adamantanemethanamine hydrochloride can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The adamantane structure can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions often involve solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or amines .
Scientific Research Applications
2-Bromo-N-methyl-1-adamantanemethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-Bromo-N-methyl-1-adamantanemethanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the adamantane structure contribute to its binding affinity and selectivity for certain receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methyladamantane: Another brominated adamantane derivative with similar chemical properties.
N-Methyl-1-adamantanemethanamine: The parent compound without the bromine atom.
2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride: A similar compound with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-N-methyl-1-adamantanemethanamine hydrochloride is unique due to the presence of both the bromine atom and the adamantane structure. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The bromine atom enhances its reactivity and potential for further functionalization, while the adamantane structure provides stability and rigidity .
Properties
CAS No. |
59177-85-4 |
|---|---|
Molecular Formula |
C12H21BrClN |
Molecular Weight |
294.66 g/mol |
IUPAC Name |
1-(2-bromo-1-adamantyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H20BrN.ClH/c1-14-7-12-5-8-2-9(6-12)4-10(3-8)11(12)13;/h8-11,14H,2-7H2,1H3;1H |
InChI Key |
GSMFRXVXEZYITF-UHFFFAOYSA-N |
Canonical SMILES |
CNCC12CC3CC(C1)CC(C3)C2Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


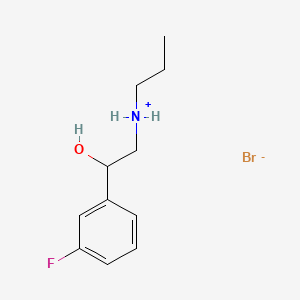
![[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate](/img/structure/B13769490.png)
![2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13769492.png)
